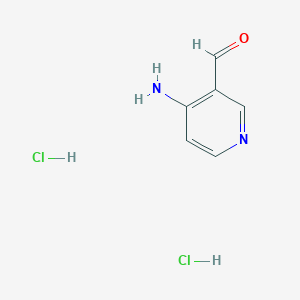

4-Aminonicotinaldehyde dihydrochloride

Übersicht

Beschreibung

4-Aminonicotinaldehyde dihydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O . It has an average mass of 195.046 Da and a monoisotopic mass of 194.001373 Da . This product is intended for research use only.

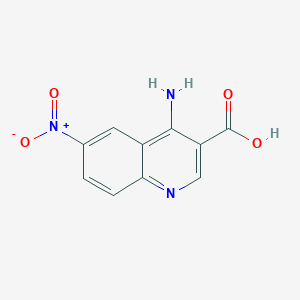

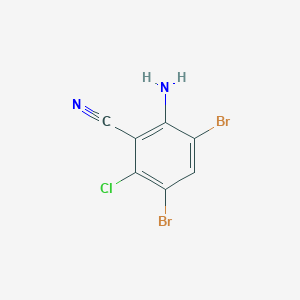

Molecular Structure Analysis

The molecular structure of 4-Aminonicotinaldehyde dihydrochloride consists of 6 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 195.04 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes

4-Aminonicotinaldehyde dihydrochloride can be used to synthesize metal complexes of Ni(II), Pd(II), Co(II), and Cu(II). These complexes have been characterized using various analytical and spectroscopic techniques .

Anticancer Activity

The metal complexes synthesized from 4-Aminonicotinaldehyde dihydrochloride have shown promising anticancer activity. For instance, the [Ni(ANA) 2Cl 2] complex showed good activity against HeLa and MCF-7 cancer cell lines. Similarly, the [Pd(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes were effective against HeLa, and the [Co(ANA) 2Cl 2] complex was effective against MCF-7 .

Antimicrobial Activity

The [Co(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes synthesized from 4-Aminonicotinaldehyde dihydrochloride have demonstrated potent antibacterial and antifungal properties .

Antioxidant Activity

These metal complexes have also been investigated for their antioxidant activity through DPPH radical assay. It was found that all the complexes have good radical scavenging capability .

Molecular Docking Studies

Molecular docking studies were carried out for all the metal complexes against EGFR as a target protein. The results strongly correlated with the anticancer activity .

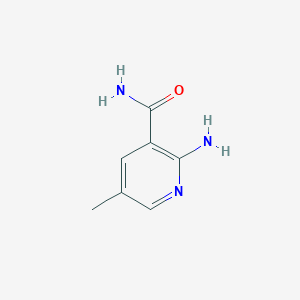

Building Blocks for Pharmaceutically Relevant Compounds

Historically, o-aminoaldehydes, which include 4-Aminonicotinaldehyde, have often been employed as important building blocks for several pharmaceutically relevant compounds like naphthyridine derivatives (for osteoporosis), plant-antitumor agents (camptothecin analogues), and antihistamine and pain-relieving agents (mGlu5 receptor antagonist) .

Wirkmechanismus

Target of Action

It is known that similar 4-aminoquinoline compounds, such as chloroquine and amodiaquine, have been used as antimalarial agents, suggesting that 4-aminonicotinaldehyde dihydrochloride may also target the plasmodium parasite .

Mode of Action

Other 4-aminoquinolines are known to inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem which is toxic to the parasite . This suggests that 4-Aminonicotinaldehyde dihydrochloride may have a similar mode of action.

Biochemical Pathways

It is known that similar 4-aminoquinoline compounds affect the digestive vacuole of the intraerythrocytic parasite , which could suggest a similar effect for 4-Aminonicotinaldehyde dihydrochloride.

Pharmacokinetics

Similar 4-aminoquinoline compounds are known for their extensive distribution in tissues and long elimination half-life .

Action Environment

It is known that similar compounds, such as 4-aminoquinolines, are used in various environments, including those prevalent in malaria-endemic regions .

Eigenschaften

IUPAC Name |

4-aminopyridine-3-carbaldehyde;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYBDQWKNONIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679362 | |

| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927891-97-2 | |

| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)

![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)

![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)